LNnDFH I

Description

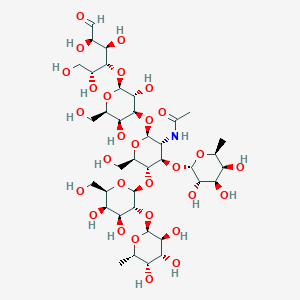

Structure

2D Structure

Properties

CAS No. |

62469-99-2 |

|---|---|

Molecular Formula |

C38H65NO29 |

Molecular Weight |

999.9 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C38H65NO29/c1-9-18(48)23(53)26(56)35(59-9)66-31-17(39-11(3)45)34(67-32-22(52)15(7-43)61-37(28(32)58)64-29(13(47)5-41)20(50)12(46)4-40)63-16(8-44)30(31)65-38-33(25(55)21(51)14(6-42)62-38)68-36-27(57)24(54)19(49)10(2)60-36/h4,9-10,12-38,41-44,46-58H,5-8H2,1-3H3,(H,39,45)/t9-,10-,12-,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24+,25-,26-,27-,28+,29+,30+,31+,32-,33+,34-,35-,36-,37-,38-/m0/s1 |

InChI Key |

SGJFQKVFOUQOTE-URTONSIPSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)CO)O[C@H]5[C@H]([C@H](O[C@H]([C@@H]5O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)NC(=O)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)CO)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Lewis Y Hexasaccharide and Its Analogues

Retrosynthetic Analysis and Strategic Approaches in Oligosaccharide Synthesis

The assembly of complex oligosaccharides like the Ley hexasaccharide is guided by retrosynthetic analysis, which deconstructs the target molecule into simpler, manageable building blocks. Strategic approaches aim to maximize efficiency and yield by minimizing intermediate purification steps and controlling stereoselectivity.

Iterative glycosylation is a powerful strategy that simplifies the synthesis of oligosaccharides by repeatedly using a single type of glycosylation chemistry. chemrxiv.orgbeilstein-journals.org A key approach is the preactivation-based iterative glycosylation, where a glycosyl donor is activated before the addition of the glycosyl acceptor. beilstein-journals.orgbeilstein-journals.org This temporal separation of donor activation and acceptor glycosylation allows for the use of building blocks that have the same anomeric leaving groups, such as thioglycosides. beilstein-journals.orgbeilstein-journals.org In this method, a disarmed thioglycoside can act as an acceptor in one step and, after the reaction, the resulting oligosaccharide can serve as a donor for the next coupling without extensive protecting group manipulation. beilstein-journals.orgbeilstein-journals.org This process can be repeated for chain elongation, streamlining the synthesis. beilstein-journals.org For example, a hemiacetal donor can be preactivated and coupled with a glycosyl hemiacetal acceptor; the resulting disaccharide can then be used in a subsequent iterative coupling. beilstein-journals.org This iterative approach avoids the need to prepare building blocks with finely tuned, differing reactivities for each glycosylation step. beilstein-journals.org

One-pot chemoselective glycosylation techniques significantly enhance synthetic efficiency by performing multiple glycosylation reactions in a single reaction vessel without isolating intermediates. nih.govfrontiersin.org This approach relies on the differential reactivity of glycosyl donors and acceptors. frontiersin.orgffame.org

Two primary strategies are employed:

Reactivity-Based One-Pot Glycosylation : This classic approach, pioneered by Wong and others, uses a database of Relative Reactivity Values (RRVs) to design a synthetic sequence. frontiersin.orgfrontiersin.org A highly reactive "armed" glycosyl donor is selectively activated to couple with a less reactive "disarmed" acceptor. The resulting product then acts as a donor for the next acceptor in order of decreasing reactivity. frontiersin.org In the synthesis of the Ley hexasaccharide, the molecule was retrosynthetically divided into three building blocks with distinct RRVs. frontiersin.orgfrontiersin.org A sequential one-pot synthesis involved the coupling of the most reactive fucosyl donor with a disaccharide acceptor, followed by reaction with the least reactive acceptor to furnish the protected hexasaccharide in a 44% yield. frontiersin.org

| Building Block for Ley Synthesis | Type | Relative Reactivity Value (RRV) |

| Thiotoluenyl fucoside | Donor | 7.2 x 10⁴ |

| Thiotoluenyl disaccharide | Donor/Acceptor | 1.2 x 10⁴ |

| Disaccharide with linker | Acceptor | 0 |

| Table based on data from Frontiers in Chemistry. frontiersin.orgfrontiersin.org |

Preactivation-Based One-Pot Glycosylation : This method is independent of the relative anomeric reactivities of the building blocks. beilstein-journals.orgnih.gov The donor is activated first in the absence of the acceptor, creating a reactive intermediate. The acceptor is then added to complete the glycosylation. beilstein-journals.org This process can be repeated iteratively in one pot. A notable example is the synthesis of a Globo-H hexasaccharide using a four-component preactivation-based one-pot approach, which yielded the product in 47% yield within seven hours. beilstein-journals.org A similar strategy was effectively used for Ley analogues, where a key pentasaccharide intermediate was assembled from monosaccharide and disaccharide building blocks in a one-pot manner. nih.gov This approach is particularly powerful, enabling up to six glycosylation reactions in a single pot to form a hexasaccharide in one continuous process. beilstein-journals.orgbeilstein-journals.org

Automated Glycan Assembly (AGA) on a solid support has revolutionized the synthesis of complex oligosaccharides by dramatically reducing the time and labor required. researchgate.netfu-berlin.de This technology uses a synthesizer that performs pre-programmed glycosylation and deprotection cycles. researchgate.netnih.gov The synthesis of the protected Ley hexasaccharide was achieved in just 14 hours using this method. researchgate.net

The AGA strategy for Lewis antigens relies on a minimal set of monosaccharide building blocks to assemble a whole class of related structures. rsc.org For Lewis type-II antigens like Ley, a set of just five building blocks was sufficient. rsc.org The use of a temporary protecting group, such as 9-fluorenylmethoxycarbonyl (Fmoc), allows for monitoring the completion of each glycosylation cycle. researchgate.netfu-berlin.de AGA has been successfully applied to produce various Lewis antigens, including H-antigen II, Lex, Ley, and the larger KH-1 nonasaccharide, demonstrating the robustness and versatility of this approach for accessing biologically important glycans for research and vaccine development. rsc.orgscispace.com

Synthesis of Lewis Y Hexasaccharide Analogues and Derivatives

Design and Synthesis of Reducing-End Modified Lewis Y Analogues

To investigate the structure-immunogenicity relationships of the tumor-associated LeY antigen, researchers have designed and synthesized analogues with modifications at the reducing end. nih.govnih.gov A notable example is the synthesis of a pentasaccharide analogue of LeY that is missing the innermost glucose residue of the natural hexasaccharide structure. nih.gov This modification was designed to probe whether this core glucose unit is critical for the antigen's interaction with the immune system. nih.gov

The synthesis of both the natural LeY hexasaccharide and its pentasaccharide analogue was achieved using a highly efficient strategy highlighted by a one-pot, preactivation-based iterative glycosylation to assemble the key intermediates. nih.govresearchgate.net This approach significantly streamlined the process by avoiding the tedious purification of intermediate products. frontiersin.org Immunological studies in mice revealed that the protein conjugate of the pentasaccharide analogue elicited a stronger antibody response than the conjugate of the natural hexasaccharide. nih.govnih.gov This important finding suggests that the reducing-end glucose residue may not be essential for immune recognition and that shorter LeY analogues could be promising candidates for the development of more effective conjugate cancer vaccines. nih.govnih.gov

Incorporation of Artificial Spacers and Linkers for Conjugation Applications

For LeY hexasaccharide and its analogues to be used in immunological applications, such as in vaccines or for profiling glycan-binding proteins, they must be covalently attached, or conjugated, to larger molecules like carrier proteins or solid surfaces. nih.gov This is achieved by synthesizing the oligosaccharide with an artificial spacer or linker at its reducing end. nih.gov This linker serves as a chemical handle for selective attachment without altering the core carbohydrate structure that acts as the epitope. nih.gov

A common strategy involves installing a short, functionalized chain, such as an aminoethyl or aminopropyl group. nih.govnih.gov For example, LeY hexasaccharide has been synthesized with a terminal aminoethyl group, which allows for direct coupling to a carrier protein like Keyhole Limpet Hemocyanin (KLH). nih.gov Another versatile linker is an allyl group, which can be incorporated at the anomeric position. nih.govmdpi.com The terminal double bond of the allyl group can then be subjected to ozonolysis to generate an aldehyde, which can be coupled to the amine groups of lysine (B10760008) residues on a protein via reductive amination. nih.gov An alternative conjugation method is the squarate ester methodology, which has been used to couple a 2-aminoethyl spacer-equipped Lewis b hexasaccharide to Human Serum Albumin (HSA) with approximately 50% efficiency. colab.ws These linkers are crucial for creating the well-defined neoglycoconjugates needed for biological and medical research. nih.gov

Synthesis of Isotopically Labeled Lewis Y Derivatives for Spectroscopic Analysis

The detailed study of the three-dimensional structure and dynamics of carbohydrates and their interactions with proteins often relies on advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com To simplify complex NMR spectra and extract precise structural information, LeY derivatives can be synthesized with isotopic labels, such as ¹³C, ¹⁵N, or ²H (deuterium). beilstein-journals.orgmdpi.com

Comparative Analysis of Synthetic Efficiencies and Reaction Yields

More advanced strategies have been developed to overcome these limitations. Convergent synthesis, where smaller oligosaccharide fragments are prepared separately and then combined, can be highly effective. A [3+3] glycosylation to form a Lewis a hexasaccharide, for example, was achieved in an excellent 93% yield for the key coupling step. nih.govscispace.com

These examples demonstrate a clear trend towards strategies that minimize the number of separate purification steps. While a direct comparison is complicated by the different target molecules, it is evident that convergent and one-pot solution-phase methods often provide higher yields for hexasaccharide synthesis than linear or solid-phase approaches.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Lewis Y Hexasaccharide |

| Lewis B Hexasaccharide |

| Lewis A Hexasaccharide |

| Sialyl Lewis X |

| D-Glucose |

| D-Galactose |

| L-Fucose |

| N-Acetyl-D-glucosamine |

| Keyhole Limpet Hemocyanin (KLH) |

| Human Serum Albumin (HSA) |

| p-Methoxybenzyl (PMB) |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| Levulinoyl (Lev) |

| N-Phthaloyl (N-Phth) |

Structural Characterization and Conformational Analysis of Lewis Y Hexasaccharide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the primary structure and preferred conformations of complex oligosaccharides like the Lewis Y hexasaccharide. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal techniques utilized for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Lewis Y Oligosaccharides

NMR spectroscopy provides unparalleled insight into the atomic-level structure of molecules in solution. nih.gov For oligosaccharides, which often exhibit significant flexibility, NMR is crucial for determining not only the sequence and linkage of monosaccharide units but also their three-dimensional arrangement and dynamic properties. nih.govslu.se

Despite this, detailed analysis of ¹H and ¹³C NMR spectra, often in conjunction with data from related Lewis Y-containing oligosaccharides, allows for the assignment of many resonances. nih.govnih.govresearchdata.edu.au For instance, the stereochemistry of glycosidic bonds can be inferred from the coupling constants between H-1 and H-2 protons, with values typically ranging from 7.2 Hz to 8.3 Hz for β-linkages and around 4.2 Hz for α-linkages. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Lewis Y Tetrasaccharide Hydroxy Protons

This table presents the ¹H NMR chemical shifts for the hydroxy protons of Lewis Y tetrasaccharide, a core component of the hexasaccharide, highlighting how these shifts can indicate reduced hydration and proximity to other residues. researchgate.net

| Hydroxy Proton | Chemical Shift (ppm) | Interpretation |

| OH-4 (Galp) | Upfield shift | Reduced hydration due to proximity to the hydrophobic face of the Fucp unit linked to GlcpNAc. |

| OH-3 (Galp) | Upfield shift | Reduced hydration due to proximity to the hydrophobic face of the Fucp unit linked to GlcpNAc. |

| OH-2 (Fucp linked to Galp) | Upfield shift | Reduced hydration due to proximity to the hydrophobic face of the Fucp unit linked to GlcpNAc. |

| Data sourced from NMR studies on Lewis Y tetrasaccharide in 85% H₂O/15% (CD₃)₂CO solutions. researchgate.net |

Two-dimensional (2D) NMR experiments are essential for overcoming the signal overlap inherent in 1D spectra and for unambiguously determining the connectivity and stereochemistry of the Lewis Y hexasaccharide. nih.gov

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments are used to identify protons that are spin-coupled to each other within the same monosaccharide residue, allowing for the assignment of all protons within a sugar's spin system. slu.se

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC). slu.se HMBC is particularly powerful for determining the glycosidic linkage positions by observing correlations between the anomeric proton of one residue and a carbon atom of the adjacent residue. slu.se

For example, in the synthesis of a Lewis Y hexasaccharide analogue, 2D NMR experiments like ¹H-¹H COSY and ¹H-¹³C HMQC were crucial for confirming the stereochemistry of the newly formed glycosidic bonds. nih.gov The coupling constants derived from these spectra provided definitive evidence for the α and β configurations of the linkages. nih.gov

While NOEs provide distance restraints, Residual Dipolar Couplings (RDCs) offer a complementary and powerful tool for determining the orientation of inter-nuclear vectors relative to an external magnetic field. umbc.edursc.org RDCs are measured when molecules are dissolved in a dilute liquid crystalline medium, which induces a slight degree of molecular alignment. umbc.edu

RDCs provide long-range structural information that is not accessible through scalar couplings or NOEs. rsc.org They are particularly valuable for defining the relative orientations of different monosaccharide rings, even those that are far apart in the primary sequence. rsc.org This has proven effective in studying the conformations of related Lewis antigens, such as Lewis X and Lewis A, revealing a compact, rigidly folded conformation for both trisaccharides. umbc.edu The application of RDC analysis to flexible oligosaccharides, like a β(1-6)-linked hexaglucoside, has demonstrated its ability to provide experimental evidence for specific geometries, such as helical shapes, and to show how these structures can adapt to different environments. researchgate.net

Mass Spectrometry for Molecular Mass and Fragment Analysis (e.g., MALDI-TOF-MS)

Mass spectrometry is a key technique for determining the molecular weight of the Lewis Y hexasaccharide and for confirming its composition. nih.gov Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is particularly well-suited for the analysis of large, non-volatile molecules like oligosaccharides. nih.govmdpi.com

In a typical MALDI-TOF-MS experiment, the oligosaccharide is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the sample, and the resulting ions are accelerated in an electric field. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio, allowing for precise molecular weight determination. diva-portal.org

MALDI-TOF-MS analysis of oligosaccharides released from glycolipids has been used to identify structures like the Lewis Y hexasaccharide. researchgate.net The resulting spectrum shows peaks corresponding to the pseudomolecular ions (e.g., [M+Na]⁺), from which the monosaccharide composition can be deduced. researchgate.net For example, a pseudo-Lewis Y hexasaccharide has been identified by a signal at an m/z of 1063.6. researchgate.net Fragmentation analysis (MS/MS) can further provide information about the sequence of the monosaccharide units.

Computational Approaches to Conformational Dynamics

While spectroscopic techniques provide a picture of the average structure or a set of populated conformations, computational methods are employed to explore the full conformational landscape and dynamic behavior of the Lewis Y hexasaccharide in solution. nih.govacs.org

Molecular Dynamics (MD) simulations, in particular, are a powerful tool for this purpose. nih.govacs.org In an MD simulation, the motions of atoms in the molecule are calculated over time by solving Newton's equations of motion. These simulations can reveal the flexibility of the oligosaccharide, including the puckering of the individual monosaccharide rings and the rotation around the glycosidic linkages. nih.govacs.org

Studies using accelerated molecular dynamics (aMD) on Lewis Y oligosaccharides have shown their flexible nature. nih.govacs.org These simulations revealed that in the free form, most monosaccharide rings sample both the ⁴C₁ and ¹C₄ chair conformations. nih.govacs.org The dynamics around the glycosidic linkages can also be characterized, identifying dominant conformations and the transitions between them. For instance, MD simulations of related hexasaccharides have shown that while the individual trisaccharide units (like Lewis X) may be rigid, the linkage connecting them can be very flexible, leading to at least two populated conformations in solution. uoguelph.ca

By combining experimental data from NMR and MS with computational modeling, a comprehensive and dynamic picture of the Lewis Y hexasaccharide's structure can be achieved, which is essential for understanding its interactions with biological partners like proteins and antibodies. uoguelph.canih.govacs.org

Molecular Dynamics (MD) Simulations of Lewis Y Oligosaccharides

Molecular dynamics (MD) simulations are powerful computational tools used to study the conformational dynamics of glycans, including Lewis Y (LeY) oligosaccharides. acs.org These simulations track the motions of atoms over time, providing insights into the flexibility and preferred shapes of these molecules in different environments. acs.orgnih.gov

Studies have shown that LeY oligosaccharides, which are generally considered to have a rigid structure in solution stabilized by stacking interactions between fucose and galactose rings, still exhibit a degree of flexibility. acs.orgnih.gov In conventional MD simulations, which can be run for hundreds of picoseconds, LeY oligosaccharides have been observed to be dynamically stable, with no major transitions between different conformational states. nih.gov The fluctuations in the glycosidic angles, which connect the individual sugar units, are typically within a range of ±15 degrees. nih.gov

When bound to proteins, such as the B subunit of the cholera toxin (CT), the conformational dynamics of LeY oligosaccharides can change. acs.org For instance, the A-pentasaccharide form of LeY is found to be more flexible than the H-tetrasaccharide form when in the binding site of the cholera toxin. acs.orgnih.gov This increased flexibility is also dependent on the specific biotype of the toxin it is bound to. nih.gov The root-mean-squared deviation (RMSD), a measure of the average change in atomic positions, is a key metric used to assess this stability and flexibility. acs.orgnih.gov For example, the average RMSD for the free H-tetrasaccharide in solution is significantly higher than when it is bound to the cholera toxin, indicating a more constrained conformation upon binding. acs.orgnih.gov

MD simulations also help in understanding the puckering of the individual monosaccharide rings, which can transition between different chair (e.g., ⁴C₁ and ¹C₄) and boat conformations. acs.orgnih.gov In the free form of LeY oligosaccharides, both ⁴C₁ and ¹C₄ puckers have been observed for most of the sugar residues. acs.orgnih.gov

Accelerated Molecular Dynamics (aMD) for Enhanced Conformational Sampling

To overcome the time-scale limitations of conventional MD and explore a wider range of conformational states, accelerated molecular dynamics (aMD) is employed. acs.orgrsc.org aMD modifies the potential energy surface of the system, effectively lowering the energy barriers between different conformations and allowing for more extensive sampling of the conformational space in a shorter simulation time. rsc.orgbioexcel.eu

This technique has been particularly useful in revealing the flexible nature of LeY oligosaccharides in aqueous solution. acs.orgnih.gov Through aMD simulations, researchers have observed complete transitions between different puckering states (e.g., from ⁴C₁ to ¹C₄) for certain monosaccharide residues within the LeY structure, a phenomenon not always captured in shorter, conventional MD runs. acs.orgnih.gov

Furthermore, aMD has been instrumental in identifying larger-scale conformational changes. For instance, in the A-pentasaccharide form of LeY, a transition from an "open" to a "closed" conformation has been observed in solution. nih.gov The closed structure is defined by a hydrogen bond between specific atoms on the GlcNAc and GalNAc residues. nih.gov This highlights the ability of aMD to uncover functionally relevant conformational substates that might be missed by standard simulation methods.

Free Energy Surface Analysis of Glycosidic Linkages

To quantify the conformational preferences of the glycosidic linkages that connect the monosaccharide units, free energy surface (FES) analysis is performed on the data generated from MD or aMD simulations. acs.orgnih.govresearchgate.net The FES is typically plotted as a function of the φ (phi) and ψ (psi) dihedral angles that define the orientation of the two linked sugar rings. nih.govresearchgate.net

These 2D plots reveal the low-energy regions, or minima, which correspond to the most stable conformations of the linkage. acs.org For LeY oligosaccharides, the FES for the various glycosidic linkages generally shows that the principal minima are similar in both the free and protein-bound states. acs.org However, the energy wells are much broader in solution, indicating greater flexibility, compared to the narrower, single free energy minima observed when the oligosaccharide is bound to a protein like the cholera toxin. acs.org

Interestingly, the core Galβ(1–4)GlcNAc linkage in the A-pentasaccharide can display two distinct minima that are separated by a low energy barrier, suggesting the presence of multiple stable conformations for this part of the molecule in solution. acs.org In contrast, the corresponding linkage in the H-tetrasaccharide shows only a single minimum. acs.org The flexibility of these linkages can play a crucial role in how the glycan is recognized by proteins. nih.gov

Computational Prediction of Three-Dimensional Glycan Structures

Predicting the three-dimensional (3D) structures of complex glycans like the LeY hexasaccharide is essential for understanding their biological functions. uga.eduresearchgate.net Due to the inherent flexibility of glycans, their 3D shapes are best described as an ensemble of conformations rather than a single static structure. uga.edu

Computational methods, particularly those that utilize molecular mechanics force fields like GLYCAM, are central to predicting these structures. uga.edutandfonline.com These methods can generate 3D models of glycans based on their primary sequence (the order and linkage of the monosaccharide units). researchgate.net

One advanced technique is "Computational Carbohydrate Grafting" (CCG), which combines 3D structural data from simulations and experiments to create virtual libraries of glycan structures. uga.eduresearchgate.net This approach can be used to predict the binding specificity of proteins to a wide range of glycans, including those not available on experimental arrays. uga.edu By generating and analyzing an ensemble of 3D structures, researchers can gain insights into which conformations are most likely to be recognized by glycan-binding proteins. uga.eduresearchgate.net The accuracy of these predictions relies on the quality of the force fields and the extent of conformational sampling performed in the underlying simulations. uga.edu

Intermolecular Interactions and Solvation Features

The biological activity of the Lewis Y hexasaccharide is not only determined by its intrinsic conformational properties but also by its interactions with the surrounding solvent and its molecular recognition partners.

Solvent Interactions and Hydration Sphere Analysis of Lewis Y Hexasaccharide

The interaction of the Lewis Y (LeY) hexasaccharide with water, its biological solvent, is critical to its structure and function. MD simulations are used to investigate the hydration sphere, which is the layer of water molecules immediately surrounding the oligosaccharide. tandfonline.comscispace.com The AMBER-based GLYCAM04 force field is specifically designed for modeling carbohydrates and their interactions with water. tandfonline.com

Studies have shown that the solvated structures of LeY are dynamically stable and relatively rigid with respect to their glycosidic linkage torsion angles. tandfonline.com The hydration sphere is complex, featuring a network of interactions between the solute (LeY) and solvent (water), as well as among solute atoms themselves. scispace.com A radial pair distribution function can be used to analyze the hydration sphere, and this has identified several heteroatoms on the LeY molecule that are involved in "bridging" events, where a water molecule links two or more solute atoms. tandfonline.com

The deoxygenation of an oligosaccharide can influence its hydration shell, which in turn can affect its interactions with other molecules. cdnsciencepub.com The hydroxyl groups on the sugar rings are key sites for interaction with water molecules. researchgate.net Water-mediated interactions, where one or two water molecules form a bridge between residues of the same glycan sequence, have been found to be important for stabilizing certain conformations. researchgate.net

Influence of Conformational Flexibility on Molecular Recognition

The conformational flexibility of the LeY hexasaccharide plays a significant role in its recognition by proteins, such as antibodies and lectins. portlandpress.comuoguelph.ca While certain parts of the LeY structure, like the branched trisaccharide fragments, are relatively rigid and adopt well-defined "stacked" conformations, other linkages, such as the β-D-GlcNAc-(1→3)-D-Gal bond, are more flexible. uoguelph.ca

This flexibility allows the hexasaccharide to present different shapes, or epitopes, to the immune system and other binding partners. uoguelph.ca For instance, studies on the LeᵃLeˣ hexasaccharide have shown that the flexibility of the connecting glycosidic bond leads to two distinct populated conformations in solution. uoguelph.ca This conformational diversity can influence which antibodies or other proteins will bind to the glycan.

Molecular dynamics simulations combined with other techniques like molecular docking can predict how LeY and related glycans bind to proteins. portlandpress.com For example, in the case of the ch88.2 monoclonal antibody, simulations predict an extended binding groove that can accommodate the Leᵃ–Leˣ hexasaccharide, with distinct subsites for each trisaccharide component. portlandpress.com The ability of the glycan to adopt different conformations allows it to fit into the binding sites of various proteins, and this flexibility is a key aspect of its role in molecular recognition. portlandpress.comuoguelph.ca The recognition process often involves a combination of polar interactions, such as hydrogen bonds, and nonpolar interactions with the protein's binding surface. cdnsciencepub.com

Immunological Aspects and Immunogenicity of Lewis Y Hexasaccharide

Lewis Y Hexasaccharide as a Tumor-Associated Carbohydrate Antigen (TACA)

Aberrant Glycosylation Patterns in Carcinogenesis

The surfaces of cells are adorned with a dense layer of carbohydrates known as the glycocalyx, which plays a crucial role in cellular recognition and signaling. nih.gov During the transformation of a normal cell into a cancerous one, the process of glycosylation—the enzymatic addition of sugars to proteins and lipids—is often altered. nih.govportlandpress.com This aberrant glycosylation is a universal hallmark of cancer, leading to the expression of unusual glycan structures on the cancer cell surface. portlandpress.comfrontiersin.org These altered carbohydrate structures are recognized as tumor-associated carbohydrate antigens (TACAs). nih.gov

One of the common alterations observed in cancer is an increase in fucosylated terminal structures, such as the Lewis antigens. portlandpress.com LeY is a difucosylated oligosaccharide that belongs to the Lewis blood group antigen family. nih.govpatsnap.com While its expression is limited in adult tissues, it is frequently overexpressed on the surface of various cancer cells. nih.gov This differential expression makes LeY a promising target for cancer-specific therapies. nih.gov

The process of carcinogenesis involves significant changes in the structure of sugar chains on the cell membrane, which in turn affects the function of glycoproteins and glycolipids. nih.gov These changes are implicated in malignant behaviors of tumor cells, including invasion and metastasis. nih.gov The upregulation of LeY in tumors is associated with promoting cell adhesion, proliferation, migration, and resistance to chemotherapy. plos.org

Expression Profiles on Cancer Cell Surfaces

The Lewis Y antigen is overexpressed on a wide range of epithelial-derived tumors. High levels of LeY expression have been documented in various cancers, including breast, ovarian, colorectal, prostate, and non-small cell lung cancers. nih.govpatsnap.com Studies have shown that LeY is present on the cell surface as a component of both glycolipids and glycoproteins. patsnap.compnas.org

In ovarian cancer, for instance, the positive expression rate of LeY is significantly higher in malignant tumors compared to borderline or benign tumors, and it is not detected in normal ovarian tissues. nih.gov One study found that approximately 80% of ovarian cancer samples showed increased expression of LeY. spandidos-publications.com This high expression has been linked to a poorer prognosis. spandidos-publications.com Furthermore, the expression of LeY often correlates with the stage and differentiation of the tumor. nih.gov For example, in ovarian cancer, the positive expression rate of LeY was found to be higher in poorly differentiated tumors compared to high-to-moderately differentiated ones. nih.gov

The expression of LeY is not just a passive marker; it actively contributes to the malignant phenotype. nih.gov For example, LeY has been shown to modify the epidermal growth factor receptor (EGFR), stabilizing its expression and promoting cancer cell migration. plos.orgnih.gov

| Cancer Type | Key Findings on Lewis Y Expression | Reference |

|---|---|---|

| Ovarian Cancer | Significantly higher expression in malignant tumors (81.05%) compared to borderline (51.35%) and benign (25.00%) tumors. No expression in normal ovarian tissue. Expression correlates with tumor differentiation and CA125 status. | nih.gov |

| Chemoresistant Ovarian Cancer | Positive expression rate of 91.89% in chemoresistant tissues, significantly higher than in chemosensitive tissues (61.82%). | spandidos-publications.com |

| Gastrointestinal Carcinomas (including colorectal) | Detected in 40-50% of cases, with overexpression correlating with increased tumor staging, especially stage IV. | frontiersin.org |

| Non-Small Cell Lung Cancer | Overexpressed and considered a valuable marker of cancer cell differentiation. | frontiersin.org |

| Oral Squamous Cell Carcinoma (OSCC) | Upregulated in OSCC cell lines and associated with poor prognosis. Promotes cell migration by glycosylating EGFR. | plos.orgnih.gov |

| Breast Cancer | Originally isolated from the MCF-7 human breast cancer cell line. | pnas.org |

| Prostate Cancer | Expressed on prostate cancer cells, making it a target for immunotherapy. | pnas.orgpnas.org |

Immunogenicity Studies of Lewis Y Hexasaccharide Conjugates

While TACAs like LeY are promising targets, they are often poorly immunogenic on their own because they are recognized as self-antigens by the immune system and are typically T-cell independent antigens. mdpi.com To overcome this, researchers have focused on developing conjugate vaccines where the LeY carbohydrate is linked to a carrier protein. nih.govmdpi.com

Conjugation Strategies with Carrier Proteins (e.g., KLH, CRM197, HSA)

The immunogenicity of carbohydrates can be significantly enhanced by covalently coupling them to a carrier protein, which provides T-cell help and converts the response from a T-cell independent to a T-cell dependent one. frontiersin.orglifetein.com This approach leads to the generation of a more robust and long-lasting immune response. nih.gov

Several carrier proteins have been utilized in the development of LeY conjugate vaccines:

Keyhole Limpet Hemocyanin (KLH): A large, immunogenic protein derived from the giant keyhole limpet. mdpi.comlifetein.com It is widely used in preclinical studies and has been part of several clinical trials for cancer vaccines. pnas.orgmdpi.comnih.gov

CRM197: A non-toxic mutant of diphtheria toxin, it is a well-characterized recombinant protein used in several licensed human vaccines. lifetein.comtokyofuturestyle.com CRM197 is considered a superior carrier to KLH in some aspects due to its well-defined structure and characterizability. tokyofuturestyle.com

Human Serum Albumin (HSA): While less immunogenic than KLH or CRM197, HSA is sometimes used as a carrier protein in immunological studies, particularly for coating ELISA plates in antibody assays. nih.govnih.gov

The method of conjugation, including the linker used to connect the carbohydrate to the protein, can also influence the immunogenicity of the resulting vaccine. nih.govfrontiersin.org For example, a glutaryl group has been used as a non-immunogenic linker to couple LeY to KLH. nih.gov

Induction of Antigen-Specific Antibody Responses to Lewis Y Glycoconjugates

Immunization with LeY-protein conjugates has been shown to elicit robust, antigen-specific antibody responses in preclinical studies. nih.govnih.gov These studies have demonstrated that the conjugate vaccines can break immune tolerance to the self-antigen LeY and induce the production of antibodies that recognize and bind to LeY expressed on cancer cells. nih.gov

One study comparing the immunogenicity of LeY, Lewis X, and KH-1 antigens conjugated to KLH found that the LeY conjugate induced the highest titers of total and IgG antibodies. nih.govnih.gov This suggests that LeY may be a particularly promising antigen for the development of cancer vaccines. nih.gov

Interestingly, research has also explored the structure-immunogenicity relationship of LeY. A study comparing a pentasaccharide analog of LeY to the full hexasaccharide found that the pentasaccharide conjugate was more immunogenic. nih.govnih.gov The antibodies elicited by both conjugates could recognize both the pentasaccharide and hexasaccharide haptens, suggesting that the terminal glucose residue of the hexasaccharide may not be critical for its immunogenicity. nih.govnih.govacs.org

The ultimate goal of a conjugate vaccine is to induce a T-cell dependent immune response, which is characterized by immunoglobulin class switching from IgM to IgG and the generation of memory B cells. nih.gov IgG antibodies are generally of higher affinity and are more effective at mediating downstream effector functions, such as complement-dependent cytotoxicity (CDC) and antibody-dependent cell-mediated cytotoxicity (ADCC), which are crucial for killing cancer cells.

Studies on LeY conjugate vaccines have consistently shown the induction of both IgM and IgG antibody responses. nih.govpnas.org In a study involving a LeY pentasaccharide and hexasaccharide conjugated to KLH, the antibody response was predominantly of the IgG isotype, with a relatively low IgM response. nih.gov The production of IgG antibodies is a key indicator of a successful T-cell dependent immune response, which is desirable for cancer immunotherapy. nih.gov

In a clinical trial of a synthetic globo H hexasaccharide (a related TACA) conjugated to KLH in prostate cancer patients, the vaccine was able to induce high-titer IgM antibodies against globo H. pnas.orgpnas.org While this study focused on IgM, the induction of IgG is a critical next step. Another study on whole-cell cancer vaccines observed that the largest and most frequent IgM responses were directed against LeY. nih.gov

| Study Focus | Key Findings on Antibody Response | Reference |

|---|---|---|

| LeY Pentasaccharide vs. Hexasaccharide-KLH Conjugates | Both conjugates elicited antigen-specific antibodies. The response was mainly of the IgG type, with low IgM levels, indicating T-cell dependent immunity. | nih.gov |

| Comparative Study of LeX, LeY, and KH-1-KLH Conjugates | The LeY conjugate induced the highest titers of total and IgG antibodies. | nih.govnih.gov |

| Globo H-KLH Conjugate Vaccine in Prostate Cancer Patients | The vaccine was safe and induced specific high-titer IgM antibodies against globo H. | pnas.orgpnas.org |

| Whole-Cell Cancer Vaccines | The largest and most frequent IgM responses to known tumor-associated antigens were directed towards Lewis Y. | nih.gov |

T-Cell Dependent Immunity and Antibody Class Switching Mechanisms

Carbohydrate antigens like the Lewis Y hexasaccharide are typically classified as T-cell-independent (TI) antigens. On their own, they tend to stimulate a weak and short-lived immune response, primarily generating low-affinity Immunoglobulin M (IgM) antibodies. researchgate.net This is because they can activate B-cells directly without the help of T-helper cells, a process that does not typically lead to immunological memory or antibody isotype switching. nih.govwikipedia.org

To overcome this limitation and induce a more robust and lasting immune response, which is crucial for therapeutic applications, the Lewis Y hexasaccharide is covalently linked to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH). researchgate.netnih.govacs.org This conjugation transforms the carbohydrate into a T-cell-dependent (TD) antigen. researchgate.netresearchgate.net In this form, the carrier protein is processed and presented by antigen-presenting cells (APCs) to T-helper cells. These activated T-helper cells then provide signals to the B-cells that have recognized the Lewis Y carbohydrate portion. wikipedia.org

This T-cell help is critical for initiating antibody class-switch recombination (CSR). nih.govfrontiersin.org CSR is a biological mechanism that changes the constant region of the B-cell's antibody heavy chain, switching production from IgM to other isotypes like IgG, IgA, or IgE. wikipedia.orgfrontiersin.org Each isotype has different effector functions, with IgG isotypes being particularly important for long-term immunity and memory. nih.gov The activation of T-cell-dependent mechanisms through protein conjugation is therefore essential for generating high-affinity IgG antibodies against the Lewis Y hexasaccharide and establishing a durable immunological memory. researchgate.netresearchgate.net

Structure-Immunogenicity Relationship Analyses of Lewis Y Antigens

The immunogenicity of TACAs is highly dependent on their specific chemical structure. Research into analogues of the Lewis Y antigen has provided critical insights into how modifications, particularly at the reducing end of the saccharide, influence the resulting immune response. researchgate.netnih.govacs.orgnih.govmdpi.com

Impact of Reducing-End Glycan Structure on Immune Response

Studies analyzing the structure-immunogenicity relationship of Lewis Y have demonstrated that the reducing-end glucose residue of the natural hexasaccharide may not be essential for its interaction with the immune system. nih.govnih.gov This discovery was made by comparing the immune response to a Lewis Y hexasaccharide with that of a pentasaccharide analogue which lacks this specific glucose unit. nih.gov The finding suggests that for certain complex TACAs, the immune system's recognition and response are primarily directed towards the exposed non-reducing end of the glycan structure. nih.gov This has significant implications for the design of synthetic carbohydrate-based vaccines, as it indicates that truncated, more accessible analogues might be sufficient to stimulate a functional and targeted immune response against cancer cells expressing the native antigen. nih.govbiorxiv.org

Immunogenic Comparison with Pentasaccharide Analogues

To directly assess the role of the reducing-end glucose, comparative immunological studies were conducted in mice using KLH conjugates of a Lewis Y hexasaccharide and a corresponding pentasaccharide analogue. nih.govacs.orgnih.gov The results revealed that the conjugate of the pentasaccharide analogue was more immunogenic than that of the hexasaccharide. nih.govacs.org

Several reasons have been proposed for this enhanced immunogenicity. One hypothesis is that the smaller, branched pentasaccharide, lacking the flexible reducing-end glucose, is more conformationally rigid. nih.gov Another possibility is that the pentasaccharide structure is more "unnatural" to the host's immune system, thereby provoking a stronger reaction. nih.gov These findings suggest that shorter, well-defined Lewis Y analogues could be potent components in the development of conjugate cancer vaccines. nih.govnih.gov

Table 1: Immunogenic Comparison of Lewis Y Hexasaccharide vs. Pentasaccharide Analogue Conjugates

| Feature | Lewis Y Hexasaccharide-KLH | Lewis Y Pentasaccharide-KLH | Key Finding | Source |

|---|---|---|---|---|

| Structure | Contains the full hexasaccharide including the reducing-end glucose. | Lacks the reducing-end glucose unit. | Direct comparison of structural impact. | nih.gov |

| Immunogenicity | Less immunogenic. | More immunogenic. | The pentasaccharide conjugate elicited a stronger antibody response. | nih.govacs.orgnih.gov |

| Hypothesized Reason | Presence of the reducing-end glucose may not be critical for immune interaction. | More conformationally rigid and "unnatural," potentially leading to a stronger immune response. | Structural differences at the reducing end significantly alter immunogenicity. | nih.gov |

Cross-Reactivity Profiles of Antibodies Elicited by Lewis Y Hexasaccharide and Its Analogues

A critical aspect of evaluating vaccine candidates is determining the specificity and cross-reactivity of the antibodies they elicit. researchgate.netacs.orgmdpi.com In the case of Lewis Y and its analogues, studies were performed to see if antibodies raised against one structure could recognize the other. nih.govresearchgate.net

Enzyme-linked immunosorbent assay (ELISA) results demonstrated a high degree of cross-reactivity. The antisera from mice immunized with the Lewis Y pentasaccharide-KLH conjugate recognized the hexasaccharide hapten effectively. nih.gov Conversely, antisera from mice immunized with the hexasaccharide-KLH conjugate were able to bind to the pentasaccharide hapten. nih.govacs.org The studies concluded that the antisera of both conjugates could indiscriminately recognize each carbohydrate hapten, with any minor differences in antibody titers being statistically insignificant. nih.gov

This reciprocal recognition is a pivotal finding. It proves that the reducing-end glucose residue in the Lewis Y hexasaccharide is not a critical epitope for antibody binding. nih.govnih.gov Furthermore, it validates the use of a truncated, more immunogenic pentasaccharide analogue as a vaccine candidate, as it can elicit antibodies that effectively target the larger, native Lewis Y hexasaccharide structure found on the surface of cancer cells. nih.gov

Table 2: Cross-Reactivity of Antisera from Lewis Y Conjugate Immunizations

| Antisera Source | Tested Against Hexasaccharide | Tested Against Pentasaccharide | Outcome | Source |

|---|---|---|---|---|

| Immunization with Hexasaccharide-KLH | Strong binding | Strong binding | Antibodies recognize both haptens. | nih.gov |

| Immunization with Pentasaccharide-KLH | Strong binding | Strong binding | Antibodies recognize both haptens. | nih.govacs.org |

| Conclusion | - | - | The reducing-end glucose is not essential for antibody recognition, and the two haptens are immunologically cross-reactive. | nih.govnih.gov |

Molecular Recognition of Lewis Y Hexasaccharide by Biological Receptors

Antibody-Lewis Y Hexasaccharide Interactions

The specific binding of monoclonal antibodies (mAbs) to the Lewis Y antigen has been a major focus of cancer research, leading to the development of therapeutic candidates. The intricate molecular details of this recognition process have been elucidated through a combination of immunological, biochemical, and structural biology techniques.

Characterization of Monoclonal Antibody Specificity for Lewis Y Antigen (e.g., BR55-2, BR96, ch88.2)

Several monoclonal antibodies have been developed that exhibit high specificity for the Lewis Y antigen. These antibodies can distinguish Ley from its isomers and other related glycan structures, a crucial feature for targeted therapy. oup.comnih.gov

BR55-2 : This murine IgG3 monoclonal antibody was generated against a human gastric adenocarcinoma cell line and specifically recognizes the Ley determinant. oup.com It has been shown to mediate both antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). oup.com The specificity of BR55-2 is directed towards the difucosylated type 2 lactoseries structure of Ley and it does not recognize the type 1 isomeric determinant, Lewis b (Leb). oup.com

BR96 : Another well-characterized murine monoclonal antibody, BR96, binds to the Ley antigen with a notable affinity (Ka of 0.1 uM). novusbio.comfishersci.co.uknovusbio.com It has demonstrated the ability to be internalized by antigen-positive tumor cells, making it a candidate for delivering anti-cancer drugs. novusbio.com BR96 has also been shown to induce toxic effects on tumor cells through ADCC and complement-dependent cytotoxicity. novusbio.com Glycan array analysis has confirmed its specific binding to Ley. plos.org

ch88.2 : This chimeric monoclonal antibody, derived from the murine FG88.2, has been shown to recognize Lewis glycans. portlandpress.comresearchgate.netnih.gov While its primary binding motifs identified via glycan arrays are Lea-containing glycans and extended epitopes like Lea–Lex, it provides insight into how antibodies can recognize complex carbohydrate structures. portlandpress.comresearchgate.net The antibody demonstrates cross-reactivity for various Lewis-containing glycans, and its binding can lead to reduced viability of colorectal cancer cells. portlandpress.comnih.gov

hu3S193 : A humanized version of the murine mAb 3S193, this antibody was developed to specifically recognize the Ley antigen on breast carcinoma cells. elsevier.es It shows preferential binding to tumor cells with high surface densities of Ley and has demonstrated potent in vitro immune effector functions, including CDC and ADCC. plos.org

| Monoclonal Antibody | Type | Target Antigen | Key Characteristics |

| BR55-2 | Murine IgG3 | Lewis Y | Specific for type 2 Y determinant; mediates ADCC and CDC. oup.com |

| BR96 | Murine IgG1 | Lewis Y | High affinity (Ka = 0.1 uM); internalizing antibody; mediates ADCC and CDC. novusbio.comfishersci.co.uknovusbio.com |

| ch88.2 | Chimeric IgG1 | Lewisa/Lewisx containing glycans | Cross-reactive with various Lewis glycans; reduces cancer cell viability. portlandpress.comresearchgate.netnih.gov |

| hu3S193 | Humanized IgG1 | Lewis Y | Preferentially binds to cells with high Ley density; potent ADCC and CDC activity. elsevier.esplos.org |

Identification of Glycan Binding Epitopes and Determinants

The specific recognition of the Lewis Y hexasaccharide by antibodies is determined by interactions with specific functional groups on the sugar residues, which constitute the binding epitope.

For the BR55-2 antibody, binding analyses have indicated that the epitope includes:

The OH-4 and OH-3 groups of the β-D-galactose unit. nih.gov

The 6-CH3 groups of the two fucose units. nih.gov

The N-acetyl group of the subterminal β-D-N-acetylglucosamine (GlcNAc) residue. nih.gov

A significant aspect of specificity for anti-Ley antibodies stems from the interaction with the β-D-GlcNAc residue, which helps differentiate the type 2 (Ley) from the type 1 (Leb) structure. nih.govresearchgate.net Some antibodies are capable of recognizing extended Ley structures, suggesting that the binding site can accommodate larger oligosaccharide chains, which may contribute to their specificity for carcinoma cells that synthesize these extended chains. oup.com

Structural Basis of Antibody Recognition (e.g., X-ray Crystallography of Fab-Antigen Complexes, Molecular Docking)

The three-dimensional structures of antibody-antigen complexes provide a detailed picture of the molecular interactions driving recognition. X-ray crystallography and molecular modeling have been instrumental in this area.

BR96-Ley Complex : The crystal structure of the BR96 Fab fragment in complex with a derivative of the Ley tetrasaccharide revealed that the carbohydrate binds in a large pocket formed by residues from all complementarity-determining regions (CDRs) except for L2. nih.gov The binding is predominantly mediated by aromatic residues within the pocket. nih.gov This structural information provides a basis for understanding how mutations in the CDR loops can lead to increased affinity for the Ley antigen. nih.gov

hu3S193-Ley Complex : The crystal structure of the humanized Fab hu3S193 in complex with the Ley tetrasaccharide was determined at 1.9 Å resolution. rcsb.org This structure showed a mechanism for Ley recognition that is remarkably similar to that of BR96, suggesting a convergent evolution in the immune response to this tumor antigen. plos.orgrcsb.org The binding site of hu3S193 does not appear to undergo significant conformational changes upon binding to Ley, indicating a "rigid fit" binding mechanism. plos.org

ch88.2 Fab Structure : The X-ray structure of the unliganded ch88.2 Fab has been determined. portlandpress.comresearchgate.net Molecular docking and dynamics simulations based on this structure predict an extended binding groove with distinct subsites for recognizing Lea and Lex trisaccharides. portlandpress.comresearchgate.netnih.gov This model suggests that the antibody can accommodate a Lea–Lex hexasaccharide, explaining its cross-reactivity and selectivity for tumors expressing these extended epitopes. portlandpress.comnih.gov

| Antibody-Antigen Complex | Resolution | Key Structural Findings | PDB ID |

| BR96 Fab-nLey | 2.5 Å (chimeric) | Ley binds in a large pocket dominated by aromatic residues. nih.gov | 1B2A |

| hu3S193 Fab-Ley | 1.9 Å | Rigid fit binding mechanism; recognition similar to BR96. plos.orgrcsb.org | 1S3K |

Lewis Y Hexasaccharide Interactions with Other Glycan-Binding Proteins

Beyond antibodies, the Lewis Y hexasaccharide and its isomers are recognized by other glycan-binding proteins, notably those expressed by pathogens, which use these interactions to adhere to host tissues.

Recognition by Bacterial Adhesins (e.g., Helicobacter pylori BabA)

Helicobacter pylori, a bacterium that colonizes the human stomach and is a major cause of gastritis, peptic ulcers, and gastric cancer, utilizes an outer membrane protein called the blood group antigen-binding adhesin (BabA) to adhere to the gastric mucosa. frontiersin.orgnih.govnih.gov

BabA primarily recognizes and binds to the difucosylated Lewis b (Leb) histo-blood group antigen, which is abundantly expressed on gastric epithelial cells. frontiersin.orgnih.gov Structural and binding studies have detailed the molecular basis for this interaction. The crystal structure of BabA in complex with the Leb antigen shows a shallow binding site at the tip of the adhesin. nih.gov Binding is mediated by a network of hydrogen bonds involving both fucose residues (Fuc1 and Fuc4), the GlcNAc, and the terminal galactose of the Leb hexasaccharide. nih.gov

Crucially, binding studies have shown that BabA does not bind to the Lewis Y antigen. nih.gov This specificity is attributed to the different spatial arrangement of the fucose residues and the underlying glycan chain due to the β1→4 linkage in Ley compared to the β1→3 linkage in Leb. The lack of interaction with one fucose residue (equivalent to Fuc1 in Leb) in the Ley structure prevents stable binding to the BabA adhesin. nih.gov This highlights the exquisite specificity of glycan-binding proteins, where subtle changes in oligosaccharide structure can completely abolish binding.

Interaction with Toxins (e.g., Cholera Toxin B Subunit)

The receptor-binding B subunit of the cholera toxin (CT), produced by Vibrio cholerae, is known to interact with fucosylated histo-blood group antigens, including the Lewis Y oligosaccharide. acs.orgacs.org While the primary receptor for cholera toxin is the ganglioside GM1, studies have identified a secondary binding site for Lewis antigens. nih.govbiorxiv.org

Research has shown that LeY oligosaccharides, specifically H-tetrasaccharide (the O blood group determinant) and A-pentasaccharide (the A blood group determinant), bind to this secondary site on the pentameric B subunit of cholera toxin (CTB). acs.org The terminal fucose residue of the LeY glycan plays a significant role in this interaction, forming multiple hydrogen bonds with the toxin. acs.org Studies comparing the binding of LeY oligosaccharides to both classical and El Tor biotypes of CTB have found that the H-tetrasaccharide, characteristic of the O blood group, binds more strongly than the A-pentasaccharide. acs.org This differential binding provides a molecular basis for the observed blood-group dependency in the severity of cholera. acs.org

Computational Elucidation of Binding Mechanisms (e.g., MM/GBSA Scheme)

Computational methods, particularly the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) scheme, have been instrumental in elucidating the energetic and structural details of LeY binding. acs.orgnih.govfrontiersin.org This end-point method calculates binding free energies by combining molecular mechanics energy terms with solvation free energies, offering a balance between computational speed and accuracy for analyzing protein-glycan interactions. researchgate.net

MM/GBSA has been used to investigate the binding of LeY oligosaccharides (H-tetrasaccharide and A-pentasaccharide) to the cholera toxin B subunit. acs.org The calculations revealed that the binding is driven primarily by favorable intermolecular electrostatic (ΔGelec) and van der Waals (ΔGvdW) interactions. acs.org The stronger affinity of the H-tetrasaccharide compared to the A-pentasaccharide was attributed to a lower entropic penalty and desolvation energy upon binding. acs.org

Table 1: Calculated Binding Free Energies of Lewis Y Oligosaccharides with Cholera Toxin B-Subunits (CTB) using MM/GBSA

This table summarizes the binding free energies (ΔGbind) and their major contributing components for the interaction between Lewis Y-related oligosaccharides and two biotypes of Cholera Toxin B-subunit (cCTB and ET CTB). All values are in kcal/mol. Data sourced from ACS Omega. acs.org

| Complex | ΔGvdW | ΔGelec | ΔGbind |

|---|---|---|---|

| cCTB / H-tetrasaccharide | -42.8 | -39.1 | -4.8 |

| ET CTB / H-tetrasaccharide | -32.9 | -47.6 | -2.7 |

| cCTB / A-pentasaccharide | -39.2 | -42.7 | -2.6 |

| ET CTB / A-pentasaccharide | -37.4 | -44.5 | -2.8 |

The MM/GBSA approach has also been successfully applied to study the binding of the related Lewis b hexasaccharide to the Helicobacter pylori adhesin BabA, providing detailed insights into the molecular mechanism of recognition that can aid in the development of therapeutics. nih.govfrontiersin.org

Implications of Molecular Recognition for Glycotherapeutic Development

The specific overexpression of Lewis Y on the surface of various cancer cells, including breast, colon, lung, and ovarian cancers, makes it a prime target for the development of targeted cancer therapies. portlandpress.comnih.govresearchgate.net

Design of Glycoconjugate Vaccines for Cancer Immunotherapy

As a tumor-associated carbohydrate antigen (TACA), Lewis Y is a key component in the design of anticancer vaccines. nih.gov However, carbohydrates alone are often poorly immunogenic. To overcome this, synthetic LeY oligosaccharides are covalently linked to immunogenic carrier proteins, such as Keyhole Limpet Hemocyanin (KLH), to create glycoconjugate vaccines. nih.govresearchgate.net These conjugates are designed to stimulate the immune system to produce antibodies that can recognize and target LeY-expressing tumor cells. nih.gov

Research into the structure-immunogenicity relationship of LeY has yielded critical insights for vaccine design. Studies comparing a synthetic LeY hexasaccharide with a smaller pentasaccharide analog (lacking the reducing-end glucose) revealed that the pentasaccharide conjugate was at least as immunogenic, and possibly more so, than the hexasaccharide conjugate. nih.gov Importantly, antibodies elicited by the pentasaccharide were able to recognize the full hexasaccharide, and vice versa. nih.gov This suggests that the reducing-end glucose unit may not be critical for immune recognition, allowing for the use of simpler, more accessible haptens in vaccine development. nih.gov The induction of IgG antibodies by these conjugates indicates a T-cell-dependent immune response, which is desirable for establishing long-term immune memory against the cancer. nih.gov

Table 2: Immunological Comparison of Lewis Y Hexasaccharide vs. Pentasaccharide Conjugates

This table outlines the key findings from immunological studies in mice, comparing vaccines made from Lewis Y hexasaccharide and a pentasaccharide analog. Data sourced from ACS Medicinal Chemistry Letters. nih.gov

| Feature | Hexasaccharide-KLH Conjugate | Pentasaccharide-KLH Conjugate |

|---|---|---|

| Immunogenicity | Immunogenic | Equally or more immunogenic than the hexasaccharide |

| Induced Antibody Type | Mainly IgG, low IgM | Mainly IgG, low IgM |

| Cross-Reactivity | Antisera recognize the pentasaccharide hapten | Antisera recognize the hexasaccharide hapten |

| Implication for Vaccine Design | Effective as a vaccine candidate | A simpler, potent alternative for developing more effective conjugate vaccines |

Development of Cancer-Targeting Antibodies and Their Selectivity

Monoclonal antibodies (mAbs) that specifically target LeY and related glycans represent another major avenue for cancer therapy. portlandpress.comnih.gov The selectivity of these antibodies for cancer cells over healthy tissue is crucial and is determined by the precise way they recognize the glycan's structure.

Antibodies such as BR96 and ch88.2 have been developed to target Lewis antigens on tumors. portlandpress.comresearchgate.net Structural and computational studies of the ch88.2 antibody, for example, revealed that it uses an extended binding groove to accommodate a Lea-Lex hexasaccharide, which was identified as its top binding motif. portlandpress.comnih.govportlandpress.com The model predicts distinct subsites for the Lea and Lex components, with the light chain being primarily responsible for Lea binding and both heavy and light chains contributing to Lex recognition. portlandpress.comportlandpress.com This ability to recognize an extended, complex epitope likely explains the antibody's high selectivity for tumor cells, which overexpress such structures, while showing minimal binding to normal tissues. researchgate.net Similarly, modeling of the BR55-2 antibody suggests its specificity arises from interactions with the difucosylated core of the LeY structure as well as the N-acetylglucosamine residue. researchgate.net

Biological Context and Occurrence of Lewis Y Hexasaccharide

Role as a Histo-Blood Group Antigen in Glycobiology

The Lewis Y (LeY) hexasaccharide is a complex carbohydrate structure recognized as a histo-blood group antigen. plos.org These antigens are carbohydrate determinants found on the surface of cells, attached to proteins (glycoproteins) and lipids (glycolipids). plos.orgbiosynth.com Lewis antigens are broadly classified into two types based on their core carbohydrate chain: type 1 and type 2. frontiersin.org The Lewis Y antigen is a difucosylated oligosaccharide built on a type 2 precursor chain (Gal-β1,4-GlcNAc-). frontiersin.orgnih.gov Its structure plays a role in various biological recognition events that influence cell signaling and adhesion. nih.gov The expression of Lewis antigens occurs predominantly in epithelial cells. biosynth.com Unlike ABO blood group antigens which are intrinsic to the red blood cell membrane, Lewis antigens are synthesized by tissue cells, secreted into body fluids, and then adsorbed onto the surface of red blood cells. youtube.com

Expression in Specific Biological Systems

The human blood fluke, Schistosoma mansoni, expresses a variety of carbohydrate structures, with its free-swimming cercarial stage containing particularly unique and complex glycosphingolipids (GSLs). oup.comnih.gov Analysis of glycolipids from the cercariae of S. mansoni has led to the identification of several dominant oligosaccharide structures. nih.gov Among these are complex GSLs built upon a characteristic "schisto-series" core. oup.comnih.gov While the Lewis X antigen is present in this life-cycle stage, a structural isomer of the Lewis Y antigen, termed pseudo-Lewis Y, has been identified as a key component of these cercarial glycolipids. oup.comnih.gov The expression of these pseudo-Lewis Y glycolipids is stage-specific to the cercariae and is not found in the adult or egg stages of the parasite. nih.gov

The pseudo-Lewis Y hexasaccharide found in S. mansoni is a structural isomer of the canonical Lewis Y antigen. oup.com The key difference lies in the linkage of one of the fucose residues to the galactose sugar. In the true Lewis Y epitope, a fucose residue is attached to the terminal galactose in an α1-2 linkage. oup.com In contrast, the pseudo-Lewis Y structure features a fucose residue bound to the galactose in an α1-3 position. oup.comnih.gov Both structures share a fucose residue attached in an α1-3 linkage to the N-acetylglucosamine (GlcNAc) residue. oup.com This distinct fucosylation pattern in pseudo-Lewis Y represents a unique structural feature of the glycoconjugates produced by the S. mansoni parasite. oup.com

| Feature | Lewis Y Hexasaccharide | Pseudo-Lewis Y Hexasaccharide |

|---|---|---|

| Core Structure | Type 2 (Galβ1-4GlcNAc) | Type 2 (Galβ1-4GlcNAc) |

| Fucosylation of GlcNAc | α1-3 linkage | α1-3 linkage |

| Fucosylation of Galactose | α1-2 linkage | α1-3 linkage |

| Typical Organism | Mammals | Schistosoma mansoni (cercariae) |

Biosynthetic Pathways and Associated Glycosyltransferase Activity

The biosynthesis of Lewis antigens is a stepwise process catalyzed by a series of enzymes called glycosyltransferases, which transfer monosaccharide units from a donor to an acceptor substrate. nih.govrndsystems.com The synthesis of the Lewis Y hexasaccharide occurs on a type 2 precursor chain, N-acetyllactosamine (LacNAc). nih.gov

The pathway involves the sequential action of two distinct fucosyltransferases:

Formation of Lewis X: An α1,3-fucosyltransferase (such as FUT9 in humans) first adds a fucose (Fuc) residue to the N-acetylglucosamine (GlcNAc) of the type 2 precursor. nih.govresearchgate.net This reaction creates the Lewis X (LeX) antigen. biosynth.comnih.gov

Formation of Lewis Y: Subsequently, an α1,2-fucosyltransferase (such as FUT2 in humans) adds a second fucose residue, this time to the terminal galactose (Gal) of the Lewis X structure. biosynth.comresearchgate.net This final step completes the synthesis of the Lewis Y (LeY) antigen. biosynth.com

The enzymes responsible for this synthesis belong to the CAZy GT10 glycosyltransferase family. nih.gov The specific expression and activity of these fucosyltransferases determine the final Lewis antigen profile on the cell surface. nih.gov In the context of S. mansoni, the synthesis of the pseudo-Lewis Y structure implies the existence of a yet-to-be-identified fucosyltransferase capable of adding fucose to the 3-position of galactose. oup.com

| Step | Precursor/Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | Type 2 Precursor (Galβ1-4GlcNAc-R) | α1,3-Fucosyltransferase (e.g., FUT9) | Lewis X Antigen |

| 2 | Lewis X Antigen | α1,2-Fucosyltransferase (e.g., FUT2) | Lewis Y Antigen |

Advanced Analytical and Methodological Developments for Lewis Y Hexasaccharide Research

High-Resolution Separation and Purification Techniques

The purification of Ley from natural sources or its isolation from complex synthetic reaction mixtures presents a significant challenge due to the presence of structurally similar oligosaccharides. High-resolution chromatographic techniques are therefore indispensable tools in glycobiology research.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and purification of oligosaccharides like the Lewis Y hexasaccharide. The separation of these complex carbohydrates can be challenging due to their similar structures and high polarity. However, various HPLC modes have been successfully employed.

Normal-phase HPLC, particularly with amino-bonded silica (B1680970) columns (e.g., Varian AX-5), has proven effective for both analytical and preparative separations of fucosylated oligosaccharides isolated from natural sources like human milk. nih.govcapes.gov.br This method allows for the resolution of branched hexasaccharides and their fucosylated derivatives. nih.gov Reversed-phase HPLC on C18 columns, while useful for smaller oligosaccharides, was found to be less effective for larger, more complex structures like Ley. nih.gov

In the context of synthetic chemistry, HPLC is crucial for purifying intermediates and final products. Synthetic routes towards Ley and its analogs often involve multiple protection and glycosylation steps, resulting in complex mixtures. Purification is frequently achieved through silica gel column chromatography for protected intermediates. nih.govdiva-portal.org After deprotection, final purification of the polar oligosaccharides is often accomplished by gel permeation chromatography (e.g., on Biogel P2 or Sephadex G-15), which separates molecules based on size. nih.govresearchgate.net

For analytical purposes, HPLC coupled with detectors like Evaporative Light Scattering Detectors (ELSD) is used to assess the purity of Ley reference standards. elicityl-oligotech.com This combination is part of a suite of analyses, including NMR and mass spectrometry, to ensure the structural integrity and purity of the compound. elicityl-oligotech.com

| HPLC Mode | Stationary Phase | Application | Source |

|---|---|---|---|

| Normal-Phase | Amino-bonded silica (e.g., Varian AX-5) | Preparative and analytical separation of fucosylated oligosaccharides from human milk. | nih.govcapes.gov.br |

| Gel Permeation Chromatography | Sephadex G-15 / Biogel P2 | Purification and desalting of fully deprotected synthetic oligosaccharides. | nih.govresearchgate.net |

| Silica Gel Chromatography | Silica Gel | Purification of protected synthetic intermediates. | nih.govdiva-portal.org |

| Analytical HPLC | Not specified | Purity assessment of analytical reference standards (coupled with ELSD). | elicityl-oligotech.com |

Immunoassays for Antigen and Antibody Detection (e.g., ELISA)

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are fundamental for the sensitive and specific detection of the Lewis Y antigen and the antibodies that recognize it. These assays are pivotal in cancer research and immunology.

ELISA is widely used to quantify the presence of Ley antigens in biological samples and to characterize the binding specificity of anti-Ley antibodies. nih.gov The assay typically involves immobilizing the Ley antigen or a Ley-containing glycoconjugate onto a microtiter plate. abcam.cn Subsequently, a primary antibody specific for Ley is added, followed by a secondary antibody conjugated to an enzyme (like horseradish peroxidase) that generates a detectable signal. abcam.cn The intensity of the signal is directly proportional to the amount of antigen present. abcam.cn

This technique has been instrumental in:

Determining Secretor Status: ELISA can detect Lewis antigens in bodily secretions, which helps in determining the secretor status of an individual. nih.gov

Evaluating Vaccine Efficacy: In the development of cancer vaccines based on Ley, ELISA is used to measure the antibody response (e.g., IgG) elicited in immunized subjects, such as mice. nih.gov This helps to assess the immunogenicity of the vaccine formulation and the influence of linkers used to conjugate the carbohydrate to a carrier protein. nih.gov

Characterizing Antibody Specificity: Researchers use ELISA to study the cross-reactivity of antibodies. For instance, antisera from mice immunized with Ley-protein conjugates can be tested against various carbohydrate haptens to determine if the immune response is specific to the hexasaccharide or also recognizes smaller fragments. nih.gov Similarly, the binding of monoclonal antibodies to different Lewis antigens (Lea, Leb, Lex, Ley) can be quantitatively compared. researchgate.net

| Application | Description | Key Findings/Use | Source |

|---|---|---|---|

| Antigen Detection | Detection of Lewis antigens in secretions from autopsy specimens. | ELISA results showed good agreement with erythrocyte agglutination tests and could determine secretor status. | nih.gov |

| Immunogenicity Studies | Analysis of sera from mice immunized with a Ley-KLH conjugate. | A strong IgG antibody response was elicited against the linker region, which could suppress the response to the Ley antigen itself. | nih.gov |

| Antibody Cross-Reactivity | Analysis of mouse antisera from immunization with Ley analog-protein conjugates. | Antisera could indiscriminately recognize different carbohydrate haptens, suggesting the reducing end glucose may not be key for immune interaction. | nih.gov |

| Bacterial Antigen Typing | Screening of Helicobacter pylori strains with Lewis blood-group monoclonal antibodies. | Identified which strains express Ley and other Lewis antigens on their lipopolysaccharides. | researchgate.net |

Strategies for Preparing Structure-Function Tools (e.g., Photoreactive Probes)

To investigate the biological functions of Lewis Y and identify its binding partners (e.g., lectins, antibodies), researchers synthesize specialized molecular probes. These "structure-function tools" are designed with specific functionalities that allow for the detection, isolation, and characterization of Ley-interacting molecules.

A prominent strategy involves the creation of photoreactive probes . These probes consist of three key components:

The Ley oligosaccharide as the recognition element.

A photoreactive group (e.g., diazirine, benzophenone) that can be activated by UV light to form a covalent bond with nearby molecules. nih.govnih.gov

A reporter tag (e.g., biotin (B1667282), alkyne) for detection or purification. nih.govnih.gov

A notable example is the synthesis of a Lewis b (an isomer of Ley) hexasaccharide probe. nih.govrsc.org In this work, a chemically synthesized Leb hexasaccharide donor was coupled to L-serine. This structure was then functionalized with a photolabile diazirine linker and a biotin tag. nih.govrsc.org Such a tool is designed for lectin tagging interaction studies; upon binding of the Leb moiety to its target protein (like the BabA adhesin of Helicobacter pylori), UV irradiation triggers the diazirine to covalently cross-link the probe to the protein. The biotin tag then allows for the specific isolation and identification of the protein-probe complex using streptavidin affinity chromatography. nih.govrsc.org

Another important class of structure-function tools are glycoconjugates , where the Ley hexasaccharide or its analogs are covalently attached to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). nih.govresearchgate.net These conjugates are essential for immunological studies, as the small carbohydrate haptens are not immunogenic on their own. By presenting multiple copies of the Ley antigen, these glycoconjugates can elicit a robust immune response, enabling the production of anti-Ley antibodies and the study of vaccine candidates. nih.govnih.gov

| Tool Type | Key Features | Purpose | Example | Source |

|---|---|---|---|---|

| Photoreactive Probe | - Lewis antigen (Leb)

| Lectin/protein tagging and interaction studies. Covalent cross-linking to binding partners for identification. | A biotinylated, serine-linked Leb hexasaccharide with a diazirine group was synthesized to study interactions with H. pylori BabA. | nih.govrsc.org |

| Glycoconjugate | - Lewis antigen (Ley or analog)

| Immunogenicity studies, cancer vaccine development, production of specific antibodies. | Ley analogs were coupled to KLH to study structure-immunogenicity relationships in mice. | nih.gov |

| Immobilized Glycan | - Lewis antigen

| Immobilization onto surfaces (e.g., gold) for surface plasmon resonance (SPR) or glycan array fabrication. | A LeaLex hexasaccharide was prepared as a 6-thiohexyl glycoside for immobilization. | researchgate.net |

Future Directions in Lewis Y Hexasaccharide Research

The Lewis Y (Ley) hexasaccharide, a complex carbohydrate antigen overexpressed on the surface of various cancer cells, continues to be a focal point of glycoscience research. Its role in cell adhesion, signaling, and immune modulation makes it a critical target for diagnostics and therapeutics. Future research is poised to build upon decades of foundational work, leveraging cutting-edge technologies to unlock the full potential of this intricate molecule. The following sections outline the key areas that will shape the future of Ley hexasaccharide research.

Q & A

Q. What are the key strategies for synthesizing Lewis Y hexasaccharide, and how do they address challenges in stereochemical control?

The synthesis of Lewis Y hexasaccharide relies on iterative glycosylation techniques. A preactivation-based one-pot method is widely used to assemble intermediates (e.g., tetra-/pentasaccharides), followed by stereoselective fucosylation to achieve the desired α1,2- and α1,3-linkages . Solid-phase synthesis (e.g., using Fmoc-protected building blocks) improves efficiency, reducing synthesis time from weeks to hours, albeit with moderate yields (e.g., 10% for hexasaccharide 36) . Challenges include minimizing side reactions during deprotection and ensuring regioselectivity.

Methodological Tip : Use levulinoyl (Lev) and trichloroacetyl (TCA) groups for temporary protection, enabling selective deprotection with hydrazine/DMF . Validate purity via HPLC and NMR (¹H, ¹³C, and 2D COSY) .

Q. How can researchers validate the structural identity of synthetic Lewis Y hexasaccharide?

Structural validation requires multi-modal characterization:

- Mass Spectrometry (MS) : Confirm molecular weight via MALDI-TOF or ESI-MS.

- NMR : Assign anomeric protons (δ 5.0–5.5 ppm for α-linked fucose) and verify connectivity via NOESY/HSQC .

- Chromatography : Use HPLC to check homogeneity and compare retention times with standards . For novel derivatives, X-ray crystallography or computational modeling (e.g., molecular dynamics) may resolve ambiguous configurations .

Advanced Research Questions

Q. What experimental evidence suggests that the reducing-end glucose in Lewis Y hexasaccharide is dispensable for immune recognition?